Manganese;phosphanylidenemanganese

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

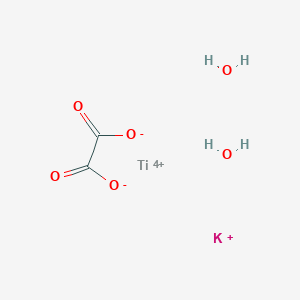

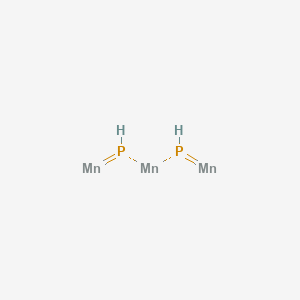

Manganese;phosphanylidenemanganese is a compound with the molecular formula Mn3P2. Manganese is a gray or reddish-white metal that is very hard and brittle . It is frequently used in the production of steel .

Chemical Reactions Analysis

Manganese compounds have characteristic reactions. For instance, manganese ions (Mn²⁺) react with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, hydrogen peroxide (H2O2) oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis

Manganese is a gray or reddish-white metal that is very hard and brittle . It has a melting point of 1246°C, a boiling point of 2061°C, and a density of 7.3 g/cm³ .科学的研究の応用

Agriculture: Nano-fertilizers

Manganese-based nanomaterials (NMs) have shown great potential as alternatives to conventional Manganese fertilizers . They can promote the uptake of mineral elements and enhance the enzymatic activities of antioxidant systems in plants . For example, a study showed that Manganese dioxide (MnO2) and Manganese tetroxide (Mn3O4) NMs promoted the growth of hydroponically grown rice .

Biomedical Applications

Manganese-based nanoparticles have shown great potential for various biomedical applications due to their unique fundamental properties . Scientists are focusing on the development of new Manganese-based nanoparticles due to their indispensable utilities .

Diagnostics and Chemodynamic Therapy of Cancers

Manganese-based multifunctional nano-platforms have been used in Chemodynamic Therapy (CDT) therapy, including multimodal synergistic treatments related to CDT and imaging-guided tumor therapy .

Environmental Science

Manganese-based NMs can be used to investigate the environmental risks and effects on plant growth . For instance, a study investigated the physiological effects of MnO2 and Mn3O4 NMs on inter-root exposure of hydroponically grown rice .

Nanotechnology

Due to their small size and high specific surface area, Manganese-based NMs exhibit distinct optical, electrical, magnetic, chemical, and mechanical properties . This makes them suitable for various applications in the field of nanotechnology .

Material Science

Manganese, being one of the most abundant metals on earth, predominantly exists in nature as MnO2 or Mn3O4, which is an important raw material in many applications .

Safety and Hazards

将来の方向性

While there is limited information on the future directions of Manganese;phosphanylidenemanganese, research on manganese-based nanoparticles for biomedical applications suggests potential future directions . Additionally, the development of novel layered materials, such as MnPSe3 as anodes for lithium-ion batteries, has been suggested .

作用機序

Target of Action

Manganese (Mn) is an essential heavy metal that plays many functional roles in metabolism . It acts as an activator and co-factor of hundreds of metalloenzymes in organisms . The primary targets of manganese are these metalloenzymes, where it often replaces other metal ions like Mg (II) due to its similar ion characteristics .

Mode of Action

Manganese interacts with its targets, the metalloenzymes, by activating enzyme-catalyzed reactions including phosphorylations, decarboxylations, reductions, and hydrolysis . This interaction results in changes in various processes such as respiration, amino acid synthesis, lignin biosynthesis, and the level of hormones in organisms .

Biochemical Pathways

Manganese affects several biochemical pathways. It plays a crucial role in redox reactions, phosphorylation, decarboxylation, and hydrolysis . These processes are integral to respiration, amino acid synthesis, lignin biosynthesis, and hormone regulation . Manganese also influences the oxygen-evolving complex of photosystem II, Mn superoxide dismutase, and oxalate oxidase .

Pharmacokinetics

The pharmacokinetics of manganese involve its absorption, distribution, metabolism, and excretion (ADME). Manganese is known to cross the blood-brain barrier . Following intravenous injection, uptake in the brain was observed (0.86%ID/g, 1 day post-injection), and following inhalation of aerosol, uptake in the brain was also noted (0.31%ID/g, 1 day post-inhalation) . Uptake in salivary gland and pancreas were observed at 1 day post-injection (0.5 and 0.8%ID/g), but to a much greater degree from intravenous injection (6.8 and 10%ID/g) .

Result of Action

The molecular and cellular effects of manganese’s action are diverse. It can lead to oxidative stress, inflammation, excitotoxicity, and mitophagy . Transcriptional dysregulations involving Yin Yang 1, RE1-silencing transcription factor, transcription factor EB, and nuclear factor erythroid 2-related factor 2 could be targets of manganese neurotoxicity therapies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of manganese. For instance, Mn²⁺ has been found to act as an environmental inhibitor of Pseudomonas aeruginosa biofilms . It stimulates phosphodiesterase RbdA activity to reduce the signaling molecule c-di-GMP levels, thereby hindering polysaccharide production and biofilm formation but enhancing dispersion .

特性

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese;phosphanylidenemanganese | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)